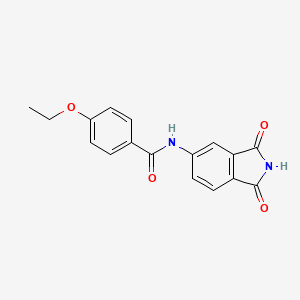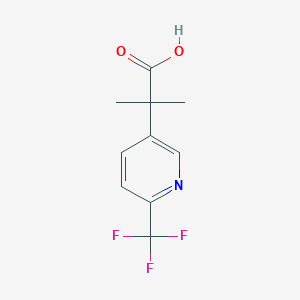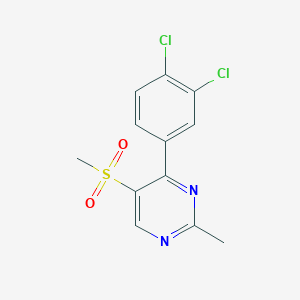
4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their antitumor activity. This compound, with its unique substitution pattern, may exhibit promising effects against cancer cells. Researchers investigate its potential as a targeted therapy or in combination with other drugs to enhance efficacy and reduce side effects .
Antimicrobial Activity
The pyrimidine scaffold has demonstrated antimicrobial properties. By exploring the interactions between this compound and microbial targets, scientists aim to develop novel antibiotics or antifungal agents. Investigating its mechanism of action and resistance patterns is essential for clinical applications .
Anti-inflammatory and Analgesic Effects
Pyrimidines, including our compound of interest, have shown anti-inflammatory and analgesic activities. Understanding their impact on inflammatory pathways and pain modulation can lead to the development of new therapeutics for chronic inflammatory conditions and pain management .
Cardiovascular Applications
Researchers explore pyrimidines as potential cardiovascular agents. These compounds may act as calcium channel antagonists, vasodilators, or antihypertensive drugs. Investigating their effects on blood vessels, heart function, and blood pressure regulation is crucial for clinical translation .
Antidiabetic Potential
Pyrimidines have been investigated for their role in diabetes management. By targeting specific pathways related to glucose metabolism, researchers aim to develop antidiabetic agents. Our compound’s unique structure could contribute to this field .
DNA Topoisomerase II Inhibitors
DNA topoisomerases are essential enzymes involved in DNA replication and repair. Inhibition of these enzymes can lead to cell death, making them attractive targets for cancer therapy. Researchers study pyrimidines, including our compound, as potential DNA topoisomerase II inhibitors .
These applications highlight the versatility and potential of 4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine in various scientific fields. Further research and clinical trials will provide valuable insights into its efficacy, safety, and therapeutic applications . If you need more detailed information on any specific area, feel free to ask!
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-5-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-7-15-6-11(19(2,17)18)12(16-7)8-3-4-9(13)10(14)5-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCYBJZLIXRGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

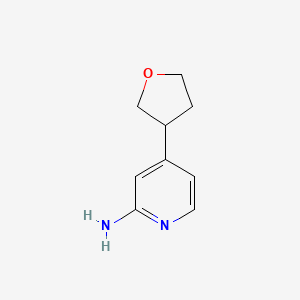
![Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate](/img/structure/B2658685.png)
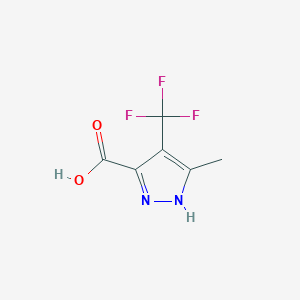
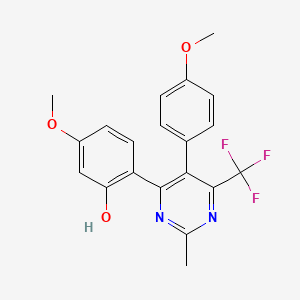
![1-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol](/img/structure/B2658688.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2658691.png)
![8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2658692.png)

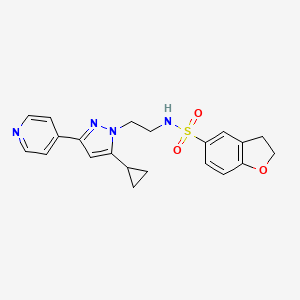
![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)
